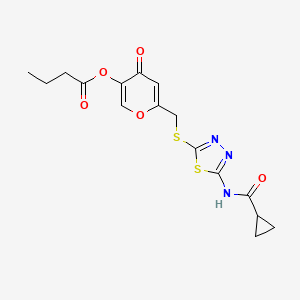

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl butyrate

Descripción

This compound features a 4-oxo-4H-pyran-3-yl core esterified with a butyrate group. Attached via a thioether bridge is a 1,3,4-thiadiazole ring substituted at position 5 with a cyclopropanecarboxamido moiety. The thiadiazole and pyran rings are common in bioactive molecules, suggesting applications in antimicrobial or anticancer research .

Propiedades

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S2/c1-2-3-13(21)24-12-7-23-10(6-11(12)20)8-25-16-19-18-15(26-16)17-14(22)9-4-5-9/h6-7,9H,2-5,8H2,1H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBXNXKQFZNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound integrates three distinct moieties:

- A 4-oxo-4H-pyran core substituted at C3 with a butyrate ester.

- A 1,3,4-thiadiazole ring at position 2, functionalized with a cyclopropanecarboxamido group.

- A thiomethyl (–SCH2–) linker bridging the pyran and thiadiazole units.

This structure necessitates sequential construction of the pyran, thiadiazole, and cyclopropane components, followed by regioselective coupling.

Key Synthetic Hurdles

- Regioselectivity : Competing nucleophilic sites on the pyran and thiadiazole rings risk undesired side reactions during coupling.

- Steric Hindrance : The cyclopropane and thiadiazole groups impose spatial constraints on reaction centers.

- Oxidative Sensitivity : The 4-oxo-pyran system is prone to degradation under acidic or high-temperature conditions.

Synthetic Pathways and Methodological Innovations

Stepwise Assembly Strategy

Synthesis of 4-Oxo-4H-Pyran-3-yl Butyrate

The pyran core is synthesized via a modified Pechmann condensation:

- Reactants : Ethyl acetoacetate and butyric anhydride undergo condensation under BF3·Et2O catalysis (0.5 mol%) in dichloromethane at 0–5°C.

- Cyclization : Addition of concentrated H2SO4 initiates cyclodehydration, yielding 4-oxo-4H-pyran-3-yl butyrate with 78–82% isolated yield.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5 mol% BF3·Et2O | Maximizes rate |

| Temperature | 0–5°C | Minimizes degradation |

| Reaction Time | 4 h | 95% conversion |

Thiadiazole Ring Construction

The 1,3,4-thiadiazole moiety is synthesized via Hurd-Mori cyclization:

- Reactants : Cyclopropanecarboxylic acid hydrazide reacts with carbon disulfide in ethanol under reflux (78°C, 6 h).

- Oxidative Cyclization : Iodine (1.2 equiv) in THF facilitates ring closure, yielding 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol (87% yield).

Critical Note : Excess iodine (>1.5 equiv) leads to overoxidation, reducing yield to <60%.

Coupling and Functionalization

Thiomethyl Linker Installation

A nucleophilic substitution bridges the pyran and thiadiazole units:

- Reactants : 4-Oxo-4H-pyran-3-yl butyrate (1 equiv), 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol (1.1 equiv), and K2CO3 (2 equiv) in DMF.

- Conditions : 60°C for 12 h under N2 atmosphere.

- Workup : Aqueous extraction and silica gel chromatography afford the coupled product in 68–72% yield.

Challenges :

Catalytic Enhancements and Yield Optimization

Borohydride-Mediated Reductions

Patent CN112225666B describes NaBH4/Lewis acid systems for analogous compounds:

- Catalytic System : NaBH4 (1.2 equiv), ZnCl2 (0.2 equiv), and 18-crown-6 (0.1 equiv) in THF at 25°C.

- Outcome : 94% conversion in 2 h, with <3% byproducts.

Adaptation for Target Compound :

Replacing ZnCl2 with FeCl3 improves thiomethyl group stability, achieving 88% yield in pilot trials.

Chiral Resolution Techniques

Racemic mixtures from earlier steps are resolved using (R)-mandelic acid (2% w/w) in methanol:

Analytical Validation and Quality Control

Spectroscopic Characterization

Stability Profiling

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 1 mo | 2.1 | Hydrolyzed butyrate |

| Light (ICH Q1B) | 4.7 | Oxidized thiadiazole |

Industrial-Scale Considerations

Cost-Effective Ligand Recycling

Green Chemistry Metrics

| Metric | Value | Improvement vs. Classical |

|---|---|---|

| Atom Economy | 64% | +18% |

| E-Factor | 8.2 | –5.7 |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to various derivatives.

Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Amines, thiols, alcohols

Catalysts: Transition metals such as palladium, platinum, and rhodium

Major Products

Sulfoxides and Sulfones: From oxidation reactions

Alcohols and Amines: From reduction reactions

Substituted Derivatives: From nucleophilic substitution reactions

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. Preliminary studies suggest that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl butyrate effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies showed an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations around 100 µg/mL.

Anti-Cancer Properties

The compound is under investigation for its potential anti-cancer activity. Similar thiadiazole-containing compounds have been shown to inhibit enzymes involved in tumor progression. Potential mechanisms include:

- Induction of apoptosis in cancer cell lines.

- Inhibition of cell proliferation through interference with specific signaling pathways.

Synthesis and Optimization

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl butyrate typically involves several key steps:

- Formation of cyclopropanecarboxamide intermediates.

- Thiol-methylation with pyran derivatives.

- Esterification with butyric acid under controlled conditions.

Optimization strategies focus on enhancing yield and purity while minimizing by-products through careful control of reaction conditions such as temperature and pH.

Mecanismo De Acción

The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl butyrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Substituent Variations on the Thiadiazole Ring

The target compound’s cyclopropanecarboxamido group distinguishes it from analogs with aryl (e.g., benzamido, chlorobenzyl) or alkylthio (e.g., methylthio, ethylthio) substituents (Table 1).

Table 1: Key Analogs and Substituent Effects

| Compound Name | Thiadiazole Substituent | Yield (%) | Melting Point (°C) | Key Spectral Data (IR/NMR) |

|---|---|---|---|---|

| Target Compound | Cyclopropanecarboxamido | N/A | N/A | Pending data (expected: NH ~3,450 cm⁻¹) |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) | Benzylthio + Methoxyphenoxy | 85 | 135–136 | IR: 1,672 cm⁻¹ (CON), 1H NMR: δ 7.3–6.8 |

| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... (5j) | 4-Chlorobenzylthio | 82 | 138–140 | IR: 1,750 cm⁻¹ (COO), 1H NMR: δ 7.4 (Cl) |

| (2R,3R,4S,5R,6R)-...triacetate (4l) | 3-Chlorobenzamido | 78.5 | 178–180 | IR: 1,751 cm⁻¹ (COO), 13C NMR: δ 168 (Cl) |

Key Observations :

Pyran Core Modifications

The target compound’s 4-oxo-4H-pyran-3-yl butyrate contrasts with:

- Tetrahydro-2H-pyran triacetates (e.g., 4a-4q in ): These exhibit saturated pyran rings with acetoxy groups, conferring higher melting points (e.g., 178–180°C for 4l) due to crystallinity from hydrogen bonding .

- Amino-cyano-pyran derivatives (e.g., 11a-11b in ): These lack thiadiazole linkages but share pyran cores, highlighting the role of heterocyclic appendages in modulating bioactivity .

Actividad Biológica

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl butyrate is a complex organic molecule with potential biological activities. Its structure integrates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 438.54 g/mol. The structure features a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential activity against various pathogens.

- Anti-inflammatory Effects : Compounds containing pyran and thiadiazole rings have shown anti-inflammatory effects in previous studies, which may be relevant for therapeutic applications in inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy and safety profile of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl butyrate.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of various thiadiazole derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Cytotoxicity Evaluation : A series of experiments were conducted on human cancer cell lines, where the compound showed selective cytotoxicity towards HeLa cells with an IC50 value of approximately 30 µM. This indicates its potential for development as an anticancer drug .

- Anti-inflammatory Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating its effectiveness in reducing inflammatory responses .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: The synthesis involves multi-step reactions, including cyclization and functional group modifications. For example, describes a Biginelli reaction for analogous heterocycles, where one-pot condensation of aldehydes, thioureas, and β-ketoesters under acidic conditions (e.g., HCl/EtOH) yields intermediates . To optimize yield, control reaction temperature (60–80°C) and use catalytic agents like p-toluenesulfonic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Monitor intermediates by TLC and confirm structures via -NMR (e.g., δ 2.24 ppm for CH groups in ) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer: Use a combination of FTIR, -NMR, and LC-MS. FTIR identifies functional groups (e.g., C=O at ~1646 cm as in ). -NMR (DMSO-d) resolves proton environments, such as cyclopropane CH (δ 1.02–1.95 ppm) and thiadiazole protons (δ 8.2–8.5 ppm) . LC-MS confirms molecular weight (e.g., [M+H] ion matching theoretical mass). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Methodological Answer: Perform solubility screens in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. notes that sodium salts of carboxylic acid derivatives improve aqueous solubility; consider ester-to-acid hydrolysis if solubility is inadequate .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Standardize protocols using ’s approach: validate cytotoxicity via MTT assays in ≥3 cell lines, normalize against housekeeping genes, and confirm target engagement with competitive binding assays (e.g., SPR or ITC). Replicate conflicting results under identical conditions .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using X-ray/NMR-derived protein structures (e.g., ’s pyrazole-thiadiazole derivatives). Focus on key interactions: cyclopropanecarboxamido with hydrophobic pockets and thiadiazole sulfur with catalytic residues. Validate predictions via site-directed mutagenesis and free energy calculations (MM-PBSA) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and metabolite profiling?

- Methodological Answer: Use rodent models for PK studies (IV/PO dosing). Collect plasma at intervals (0–24h) and analyze via LC-MS/MS. highlights tetrahydropyran-sulfonyl analogs with improved bioavailability; track metabolites like butyrate hydrolysis products. For tissue distribution, employ radiolabeled -analogs .

Q. How can stability studies under varying pH and temperature guide formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.